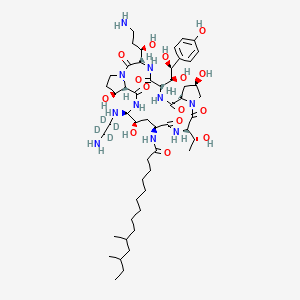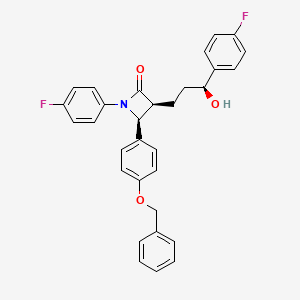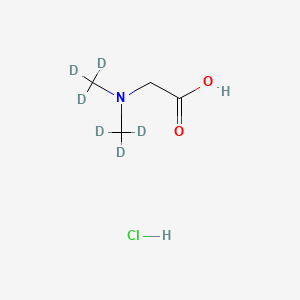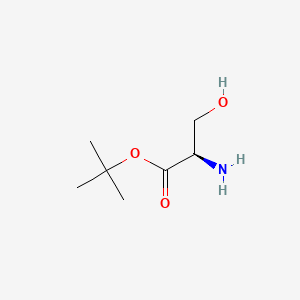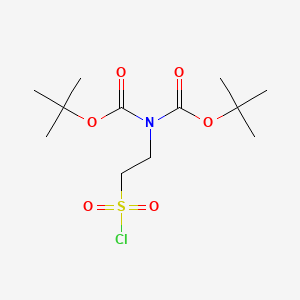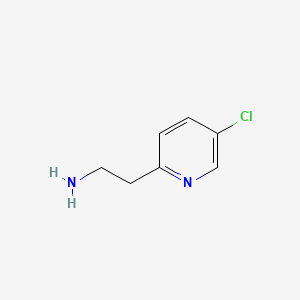
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is an organic compound that belongs to the class of amines It features a naphthalene ring, a tolyl group, and a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine typically involves several steps:
Formation of the Naphthalen-1-yl Ethyl Intermediate: This step involves the alkylation of naphthalene with an appropriate ethylating agent under Friedel-Crafts alkylation conditions.
Introduction of the Tolyl Group: The intermediate is then reacted with a tolyl halide in the presence of a base to form the desired tolyl-substituted product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often studied for their potential biological activity. They may serve as lead compounds in the development of new pharmaceuticals or as probes in biochemical studies.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the production of materials with specific properties, such as polymers or dyes. Their unique chemical properties make them valuable in various industrial applications.
作用机制
The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
N-(1-(naphthalen-1-yl)ethyl)-3-(p-tolyl)propan-1-amine: A similar compound with a para-tolyl group instead of a meta-tolyl group.
N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)butan-1-amine: A compound with a butan-1-amine chain instead of a propan-1-amine chain.
Uniqueness
The uniqueness of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine lies in its specific stereochemistry and the combination of functional groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREGDWXNNPCUFR-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
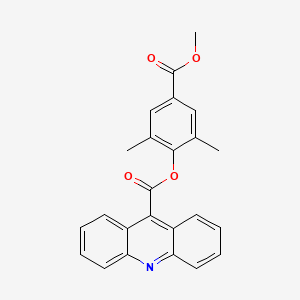
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)


